C18H17F2N5O

Description

The compound 5-amino-N-(3,4-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS 899940-48-8, molecular formula C₁₈H₁₇F₂N₅O) is a triazole-based carboxamide derivative with a molecular weight of 357.3573 g/mol . Its structure features:

- A 1,2,3-triazole ring, which is known for metabolic stability and hydrogen-bonding capacity.

- A 3,4-difluorophenyl group, enhancing lipophilicity and bioavailability.

Properties

Molecular Formula |

C18H17F2N5O |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

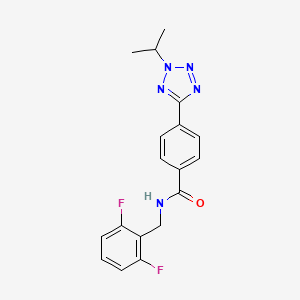

N-[(2,6-difluorophenyl)methyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide |

InChI |

InChI=1S/C18H17F2N5O/c1-11(2)25-23-17(22-24-25)12-6-8-13(9-7-12)18(26)21-10-14-15(19)4-3-5-16(14)20/h3-9,11H,10H2,1-2H3,(H,21,26) |

InChI Key |

CMFRZQQVOPNCCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=C(C=CC=C3F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C18H17F2N5O typically involves multi-step organic reactions, starting from simpler precursor molecules. Common synthetic routes include:

Nucleophilic Substitution Reactions: These reactions often involve the substitution of a leaving group by a nucleophile, which can introduce the fluorine atoms into the molecule.

Condensation Reactions: These reactions are used to form the core structure of the compound by combining smaller molecules with the elimination of a small molecule such as water.

Oxidation and Reduction Reactions: These reactions are employed to achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield and purity. Techniques such as continuous flow synthesis and high-throughput screening are often used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

C18H17F2N5O: can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

C18H17F2N5O: has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical agent due to its stability and bioactivity.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of C18H17F2N5O involves its interaction with specific molecular targets and pathways within biological systems. The fluorine atoms in the compound can enhance its binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Compound 1: C₁₇H₁₈N₂O₅S (CAS 853329-98-3)

Structural Overview :

Comparison with C₁₈H₁₇F₂N₅O :

| Property | C₁₈H₁₇F₂N₅O | C₁₇H₁₈N₂O₅S |

|---|---|---|

| Core Structure | Triazole carboxamide | Pyridyl acetamide |

| Aromatic Substituents | 3,4-Difluorophenyl | 3,4,5-Trimethoxybenzoyl |

| Molecular Weight | 357.36 g/mol | 330.12 g/mol |

| Solubility | Not reported | Log S (ESOL): -2.47 |

| Functional Groups | Fluorine, methyl | Methoxy, sulfur |

Key Differences :

Compound 2: C₇H₅BrO₂ (CAS 1761-61-1)

Structural Overview :

Comparison with C₁₈H₁₇F₂N₅O :

| Property | C₁₈H₁₇F₂N₅O | C₇H₅BrO₂ |

|---|---|---|

| Core Structure | Triazole carboxamide | Brominated aromatic acid |

| Molecular Weight | 357.36 g/mol | 201.02 g/mol |

| Solubility | Not reported | 0.687 mg/mL (aqueous) |

| Bioavailability | Likely moderate (fluorine) | Low (carboxylic acid) |

Key Differences :

- C₁₈H₁₇F₂N₅O’s larger size and fluorine content suggest better tissue penetration than C₇H₅BrO₂, which is smaller and polar due to the carboxylic acid group.

- The bromine in C₇H₅BrO₂ may confer reactivity in substitution reactions, whereas the triazole in C₁₈H₁₇F₂N₅O is more chemically stable .

Biological Activity

The compound with the molecular formula C18H17F2N5O, known as 7-Fluoro-3-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one , has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The structure of this compound is characterized by a quinazolinone core, which is significant for its biological activity. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity to biological targets. Below is a summary of its key properties:

| Property | Value |

|---|---|

| Molecular Formula | This compound |

| Molecular Weight | 357.4 g/mol |

| Canonical SMILES | C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)C4=NC=C(C=N4)F |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within various signaling pathways. The compound has been shown to modulate the activity of proteins involved in:

- Cell proliferation : By inhibiting specific kinases, it can reduce tumor growth.

- Inflammation : It exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines.

- Microbial resistance : Demonstrates antimicrobial activity against a range of pathogens.

Therapeutic Applications

Research indicates that this compound has potential applications in several therapeutic areas:

- Anticancer Agents : Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for cancer therapy.

- Antimicrobial Agents : Its effectiveness against bacterial strains suggests possible use in treating infections.

- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for conditions like arthritis.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, demonstrating its potential across various applications:

-

Anticancer Activity :

- A study published in Journal of Medicinal Chemistry reported that derivatives of quinazolinone, including this compound, exhibited potent anticancer activity against multiple cancer cell lines. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis through caspase activation.

- Antimicrobial Efficacy :

- Anti-inflammatory Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.